molecular formula C9H11N5O B13848284 4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)morpholine

4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)morpholine

Cat. No.: B13848284
M. Wt: 205.22 g/mol
InChI Key: HQGGEOAXAXGHTF-UHFFFAOYSA-N
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Description

4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)morpholine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and agricultural chemistry. This compound is part of the broader class of [1,2,4]triazolo[1,5-a]pyrimidines, which are known for their diverse biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)morpholine involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis and the mechanochemical method suggests potential for industrial applications. The use of microwave irradiation and mechanochemical methods can be advantageous due to their efficiency and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)morpholine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)morpholine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an inhibitor of certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The compound binds to the active site of the enzyme, preventing its normal function and thereby inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one

Uniqueness

4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)morpholine is unique due to its morpholine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H11N5O

Molecular Weight

205.22 g/mol

IUPAC Name

4-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)morpholine

InChI

InChI=1S/C9H11N5O/c1-2-10-9-11-7-12-14(9)8(1)13-3-5-15-6-4-13/h1-2,7H,3-6H2

InChI Key

HQGGEOAXAXGHTF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=NC3=NC=NN23

Origin of Product

United States

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